molecular formula C16H15ClFNO B5320930 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide

Cat. No. B5320930
M. Wt: 291.75 g/mol
InChI Key: MOLUGDSAVHYGPQ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide, also known as CFPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit a wide range of pharmacological properties, including antipsychotic, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide is not fully understood. However, it has been found to modulate the activity of dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and bipolar disorder. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 and interleukin-1β. This compound has also been found to increase the levels of the neurotransmitter dopamine in the brain, which is implicated in the pathophysiology of schizophrenia and bipolar disorder.

Advantages and Limitations for Lab Experiments

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. This compound has also been found to exhibit a wide range of pharmacological properties, making it a versatile tool for studying various biological processes. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide. One potential area of research is the development of this compound-based therapies for the treatment of schizophrenia and bipolar disorder. This compound may also have potential applications in the treatment of chronic pain and inflammatory conditions. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antipsychotic, anti-inflammatory, and analgesic effects and has been found to modulate the activity of dopamine D2 receptors and inhibit the activity of COX-2. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new therapies for schizophrenia, bipolar disorder, chronic pain, and inflammatory conditions.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide involves the reaction of 2-chloro-4-fluoroaniline with 1-phenylpropan-1-ol in the presence of a catalyst such as trifluoroacetic acid. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. This method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and bipolar disorder. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as rheumatoid arthritis.

properties

IUPAC Name

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-2-15(11-6-4-3-5-7-11)19-16(20)13-9-8-12(18)10-14(13)17/h3-10,15H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLUGDSAVHYGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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